N-cyclobutyl-5-iodo-2-methylaniline
Description
N-cyclobutyl-5-iodo-2-methylaniline is a halogenated aniline derivative featuring a cyclobutyl group attached to the nitrogen atom, an iodine substituent at the 5-position of the aromatic ring, and a methyl group at the 2-position. Its molecular formula is C₁₁H₁₃IN, with a molecular weight of 314.14 g/mol.
Properties
IUPAC Name |
N-cyclobutyl-5-iodo-2-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14IN/c1-8-5-6-9(12)7-11(8)13-10-3-2-4-10/h5-7,10,13H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVCKAGZXYEPJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)NC2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-5-iodo-2-methylaniline typically involves the following steps:
Formation of the cyclobutyl group: This can be achieved through cyclization reactions involving suitable precursors.
Methylation: The methyl group can be introduced at the 2-position using methylating agents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification techniques: Such as recrystallization, chromatography, or distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-5-iodo-2-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaN3 in dimethylformamide (DMF), KCN in ethanol.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitro compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
N-cyclobutyl-5-iodo-2-methylaniline has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-cyclobutyl-5-iodo-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural and functional differences between N-cyclobutyl-5-iodo-2-methylaniline and related compounds:
Key Observations:
Substituent Position and Halogen Type: The iodine in this compound is at the 5-position, unlike 5-chloro-2-iodo-4-methylaniline, where iodine occupies the 2-position and chlorine the 5-position . Halogen position significantly impacts electronic effects (e.g., resonance and inductive effects) and steric interactions.
Functional Group Variations: The dimethylamino group in 5-[(dimethylamino)methyl]-2-methylaniline introduces a strong electron-donating effect, increasing solubility in polar solvents compared to the cyclobutyl group in the target compound, which is less polar . The furan-containing analog (2-iodo-N-[(5-methylfuran-2-yl)methyl]aniline) incorporates an oxygen heterocycle, enabling π-π stacking and hydrogen bonding, unlike the purely aliphatic cyclobutyl group .
Physicochemical Properties
While empirical data for this compound is unavailable, trends from analogs suggest:
- Solubility: The cyclobutyl group may reduce water solubility compared to the dimethylamino analog, which is more hydrophilic due to its amine functionality . The iodine atom could enhance solubility in non-polar solvents relative to the chlorine-containing analog .
- Stability :
- The strained cyclobutyl ring may render the compound less thermally stable than furan- or benzene-derived analogs .
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